molecular formula C8H6BrN3O2 B13652901 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13652901
M. Wt: 256.06 g/mol
InChI Key: PNMFXUUNJBSUAJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is often carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-a]pyrimidine core .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted imidazo[1,5-a]pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the carboxylic acid group.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

Scientific Research Applications

2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine atom can enhance its binding affinity to certain targets, while the carboxylic acid group can facilitate interactions with active sites .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

2-bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-5(9)11-7-6(8(13)14)10-3-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

PNMFXUUNJBSUAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N=CN12)C(=O)O)Br

Origin of Product

United States

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